molecular formula C13H23ClN2 B3086336 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride CAS No. 1158741-85-5

4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride

Cat. No. B3086336
CAS RN: 1158741-85-5
M. Wt: 242.79 g/mol
InChI Key: QWFZSBWVTOTSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride” is a chemical compound. It is also known as “N,N-Dimethyl-p-phenylenediamine monohydrochloride” or "4-Amino-N,N-dimethylaniline monohydrochloride" . It has a linear formula of (CH3)2NC6H4NH2·HCl .

Scientific Research Applications

Chemical Modifications for Biopolymer Applications

Xylan Derivatives and Their Application Potential
A study by Petzold-Welcke et al. (2014) on xylan derivatives explores the chemical modification of xylan to produce new biopolymer ethers and esters. The research investigates the synthesis of novel xylan esters through the conversion of hemicellulose with various acids and activating agents in dimethyl sulfoxide, aiming at applications like drug delivery due to their capability to form spherical nanoparticles【Petzold-Welcke et al., 2014】(https://consensus.app/papers/xylan-derivatives-application-minireview-results-petzoldwelcke/adae5bfc26eb510b890cc227b6eb54d3/?utm_source=chatgpt).

Novel Synthetic Opioids Analysis

The Search for “Next” Euphoric Non-fentanyl Novel Synthetic Opioids
Sharma et al. (2018) provide an in-depth review on non-fentanyl novel synthetic opioid receptor agonists, highlighting the chemistry, pharmacology, and emergence of substances like U-drugs and 4-aminocyclohexanols as substances of abuse. This research underscores the importance of early warning systems and pre-emptive research in tracking and evaluating new psychoactive substances【Sharma et al., 2018】(https://consensus.app/papers/search-nonfentanil-opioids-illicit-drugs-market-status-sharma/c35736b3a926512e82e63376ec69e649/?utm_source=chatgpt).

Environmental Fate and Behavior of Chemical Compounds

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, highlighting their widespread use as preservatives and their detection in various environmental matrices. The review discusses biodegradation, ubiquity in surface waters, and the formation of chlorinated by-products, providing insights into the environmental impact and behavior of synthetic chemicals【Haman et al., 2015】(https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt).

Safety and Hazards

The safety data sheet for a similar compound, N,N-Dimethyl-p-phenylenediamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, suspected of causing cancer, and toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-N,N-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2.ClH/c1-5-11(2)14-10-12-6-8-13(9-7-12)15(3)4;/h6-9,11,14H,5,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFZSBWVTOTSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.